1,4-Dibromonaphthalene-2,3-diamine

Vue d'ensemble

Description

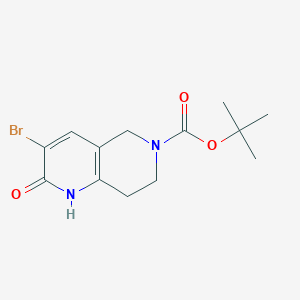

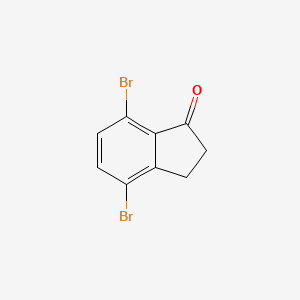

1,4-Dibromonaphthalene-2,3-diamine is a chemical compound with the molecular formula C10H8Br2N2 and a molecular weight of 315.99 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved by adding a mixture of bromine and glacial acetic acid dropwise into a solution of 2,3-diaminonaphthalene in glacial acetic acid, with vigorous stirring at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 . This code provides a unique identifier for the molecular structure of this compound.

Chemical Reactions Analysis

This compound has been investigated as a new reagent for the spectrofluorimetric determination of selenium . It has advantages in comparison with the commonly used 2,3-diaminonaphthalene (DAN) as a ligand .

Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 315.99 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Molecular Motions and Lattice Stability

1,4-Dibromonaphthalene-2,3-diamine has been studied for its molecular motions and effects on lattice stability in organic alloys. Research by Bellows and Prasad (1977) found that the addition of another bromine atom in the 1,4-dihalonaphthalene series can create lattice instability, leading to different crystal structures, which is significant for the study of molecular interactions and material science (Bellows & Prasad, 1977).

Crystal Structure Analysis

The crystal structure of 1,4-dibromonaphthalene has been extensively studied. Trotter (1961) explored its monoclinic crystal structure, providing insights into molecular dimensions and the positioning of bromine atoms in relation to the aromatic plane. This research is crucial for understanding the fundamental properties of such organic compounds (Trotter, 1961).

Selective Detection of Ions

The compound has been investigated for its potential in selective ion detection. Aggrwal et al. (2021) discussed products formed by reacting 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, which could effectively detect Hg and Ni ions, suggesting its use in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Spectrofluorimetric Reagent for Selenium Detection

Johansson et al. (1995) explored the use of 2,3-diamino-1,4-dibromonaphthalene as a reagent for spectrofluorimetric determination of selenium in biological materials. This application is significant for bioanalytical chemistry and environmental testing (Johansson, Andersson, & Olin, 1995).

Environment-friendly Synthesis

Zhao et al. (2008) developed an environment-friendly method for synthesizing 1,4-dibromonaphthalene. This method highlights the importance of sustainable chemical processes in industrial and laboratory settings (Zhao et al., 2008).

Optical and Magnetic Resonance Spectra

Research by Hochstrasser and Zewail (1974) on the optical and magnetic resonance spectra of 1,4-dibromonaphthalene provides insights into its photophysical properties, useful for materials science and photonics (Hochstrasser & Zewail, 1974).

Safety and Hazards

1,4-Dibromonaphthalene-2,3-diamine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

1,4-dibromonaphthalene-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXHDSPXUZKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578283 | |

| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103598-22-7 | |

| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)